Cas no 2229657-76-3 (3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal)
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
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- 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal
- 2229657-76-3
- EN300-1792248
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- Inchi: 1S/C6H5N3O3/c10-3-1-2-5-6(9(11)12)4-7-8-5/h1-4H,(H,7,8)/b2-1+
- InChI Key: PRUPWQCQWDCTNA-OWOJBTEDSA-N
- SMILES: [O-][N+](C1C=NNC=1/C=C/C=O)=O
Computed Properties
- Exact Mass: 167.03309103g/mol
- Monoisotopic Mass: 167.03309103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 91.6Ų
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792248-1g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 1g |
$1100.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-5g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 5g |
$3189.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-10g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 10g |
$4729.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-0.05g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-0.1g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-0.25g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-0.5g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-1.0g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1792248-2.5g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1792248-5.0g |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal |
2229657-76-3 | 5g |
$3189.0 | 2023-06-03 |
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal
Recent Advances in the Study of 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal (CAS: 2229657-76-3)
3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal (CAS: 2229657-76-3) is a nitro-substituted pyrazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique nitro-pyrazole scaffold and α,β-unsaturated aldehyde moiety, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic routes, and exploring its therapeutic potential.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the structural-activity relationship (SAR) of 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal and its derivatives. The study revealed that the nitro group at the 4-position of the pyrazole ring plays a critical role in enhancing the compound's reactivity and binding affinity to target proteins. Additionally, the α,β-unsaturated aldehyde moiety was found to act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets, such as cysteine thiols in enzymes.
Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial properties of 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal. The compound demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Mechanistic studies suggested that the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. These findings highlight its potential as a lead compound for the development of novel antibiotics.
In the context of cancer research, a 2023 study published in European Journal of Medicinal Chemistry reported that 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal exhibits selective cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. The compound was found to induce apoptosis through the activation of the intrinsic mitochondrial pathway and the inhibition of NF-κB signaling. Furthermore, in vivo studies using xenograft mouse models demonstrated significant tumor growth inhibition with minimal toxicity to normal tissues, suggesting its potential as a chemotherapeutic agent.
From a synthetic chemistry perspective, recent advancements have been made in the efficient and scalable synthesis of 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal. A study in Organic Process Research & Development described a novel one-pot synthesis method that significantly improves yield and reduces the use of hazardous reagents. This method employs a tandem Knoevenagel condensation and nitro-group introduction, offering a more sustainable and cost-effective approach for large-scale production.
In conclusion, 3-(4-nitro-1H-pyrazol-3-yl)prop-2-enal (CAS: 2229657-76-3) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent advancements in synthetic methodologies, position it as a valuable candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, exploring combination therapies, and conducting preclinical safety assessments to accelerate its translation into clinical applications.
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